2-(3-(2,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxybenzyl)acetamide
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Overview
Description
2-(3-(2,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxybenzyl)acetamide is a complex organic compound with potential applications in various scientific fields. Its structure comprises a pyridazinone core substituted with a 2,4-dimethylphenyl group and an acetamide moiety linked to a 2-methoxybenzyl group. This compound’s unique structure suggests it may have interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(2,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxybenzyl)acetamide typically involves multiple steps, starting from readily available precursors. One common route involves the condensation of 2,4-dimethylphenylhydrazine with an appropriate diketone to form the pyridazinone core. This intermediate is then reacted with 2-methoxybenzylamine and acetic anhydride under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-(2,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxybenzyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, NH3) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 2-(3-(2,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxybenzyl)acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The compound’s structure suggests it may inhibit certain enzymes or bind to receptor sites, thereby altering cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-(2,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-hydroxybenzyl)acetamide
- 2-(3-(2,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-chlorobenzyl)acetamide
Uniqueness
Compared to similar compounds, 2-(3-(2,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxybenzyl)acetamide is unique due to the presence of the methoxy group on the benzyl moiety. This structural feature may influence its chemical reactivity and biological activity, potentially making it more effective in certain applications.
Properties
IUPAC Name |
2-[3-(2,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-15-8-9-18(16(2)12-15)19-10-11-22(27)25(24-19)14-21(26)23-13-17-6-4-5-7-20(17)28-3/h4-12H,13-14H2,1-3H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJDCIEJQUFWYLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=CC=C3OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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